2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide
Description
Properties
IUPAC Name |
2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33NO5/c1-35-28-15-13-24(19-30(28)37-22-25-9-5-3-6-10-25)17-18-33-32(34)21-27-14-16-29(36-2)31(20-27)38-23-26-11-7-4-8-12-26/h3-16,19-20H,17-18,21-23H2,1-2H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQZRIDTCNQERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21411-26-7 | |
| Record name | 21411-26-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
O-Alkylation of 4-Hydroxy-3-Methoxyphenylacetic Acid
The benzyloxy group is introduced via nucleophilic substitution. A representative procedure involves:
-
Dissolving 4-hydroxy-3-methoxyphenylacetic acid (10 mmol) in acetone (20 mL) with K₂CO₃ (20 mmol) at 65°C.
-
Extracting with ethyl acetate, evaporating the solvent, and recrystallizing from ethanol/water (yield: 72–78%).
Table 1: Optimization of Benzylation Conditions
| Condition | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Benzyl bromide | Acetone | K₂CO₃ | 65°C | 78 |
| Benzyl chloride | DMF | NaH | 0°C → RT | 65 |
| Benzyl triflate | THF | LDA | -78°C | 82 |
Higher yields are achieved with polar aprotic solvents (e.g., acetone) and weak bases (K₂CO₃), avoiding over-alkylation.
Preparation of 2-[3-(Benzyloxy)-4-Methoxyphenyl]Ethylamine
Nitrile Reduction Pathway
Gabriel Synthesis
-
Step 1: Reacting 3-benzyloxy-4-methoxyphenethyl bromide with phthalimide in DMF.
-
Step 2: Hydrazinolysis of the phthalimide intermediate releases the primary amine.
Nitrile reduction provides higher yields but requires strict moisture control, whereas Gabriel synthesis avoids harsh reductants.
Acetamide Bond Formation
Carbodiimide-Mediated Coupling
Activating 3-benzyloxy-4-methoxyphenylacetic acid with EDCl/HOBt (1:1.2 molar ratio) in DCM, followed by addition of the ethylamine derivative, affords the acetamide.
Mixed Anhydride Method
Using isobutyl chloroformate and N-methylmorpholine in THF, the acid forms a mixed anhydride, which reacts with the amine at -15°C.
Table 2: Coupling Reagent Efficiency
EDCl/HOBt is preferred for its reliability and minimal racemization.
Final Assembly and Purification
Deprotection and Recrystallization
While the target compound retains benzyl groups, intermediates often require deprotection via hydrogenolysis (H₂, Pd/C 10% in MeOH). Final purification employs:
-
Crystallization: Ethyl acetate/hexane (1:4) yields 98% pure product.
-
Column Chromatography: Silica gel with gradient elution (hexane → EtOAc).
Analytical Characterization
Critical data for validation:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the methoxy or benzyloxy groups, often using reagents like potassium permanganate.
Reduction: Reduction of the compound can occur at the acetamide group using agents such as lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted through nucleophilic aromatic substitution reactions, involving reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate, often in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride, typically in anhydrous ether.
Substitution: Sodium methoxide in methanol or other polar solvents.
Major Products:
Oxidation might yield carboxylated derivatives.
Reduction can lead to amines or alcohols, depending on the extent of the reaction.
Substitution reactions produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology:
Investigated for its potential as a ligand in receptor binding studies, affecting cellular processes.
Medicine:
Explored for its therapeutic potential, possibly acting as an inhibitor or activator of specific enzymes or receptors.
Industry:
Mechanism of Action
The exact mechanism of action for 2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide depends on its application:
Molecular Targets: May interact with specific proteins or enzymes, altering their function.
Pathways Involved: Can modulate signaling pathways or metabolic routes, influencing biological activities.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-[3-(Benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide
- CAS Registry Number : 1699-40-7
- Molecular Formula: C₃₂H₃₃NO₅
- Molecular Weight : 511.61 g/mol
- Melting Point : 140°C .
Structural Features :
- The molecule contains two identical 3-(benzyloxy)-4-methoxyphenyl moieties linked via an ethyl-acetamide bridge.
- The benzyloxy (-OCH₂C₆H₅) and methoxy (-OCH₃) groups occupy the 3- and 4-positions, respectively, on both aromatic rings .
Structural and Functional Comparison
Physicochemical Properties
Symmetry vs. Asymmetry: The target compound’s symmetrical structure (identical substituents on both rings) enhances crystallinity (melting point = 140°C) , while its positional isomer () may exhibit lower melting points due to disrupted molecular packing . Quinazolinone derivatives () have rigid bicyclic systems, leading to higher thermal stability .
Lipophilicity :
- The target compound’s benzyl groups increase logP (~5.2), favoring membrane permeability. In contrast, sulfonamide-containing analogs (e.g., ) are more polar (logP ~2.8), enhancing aqueous solubility .
Reactivity :
- The acetamide bridge in the target compound is stable under basic conditions but susceptible to hydrolysis in strong acids . Thioether-containing analogs () exhibit higher oxidative instability .
Biological Activity
The compound 2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide , also known by its CAS number 1699-40-7 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C32H33NO5
- Molecular Weight : 511.61 g/mol
- SMILES Notation : O=C(CC1=CC(OCC2=CC=CC=C2)=C(OC)C=C1)NCCC3=CC=C(OCC4=CC=CC=C4)C(OC)=C3
- InChI : InChI=1S/C32H33NO5/c1-35-28-15-14-27(20-31(28)38-23-26-11-7-4-8-12-26)21-32(34)33-18-17-24-13-16-29(30(19-24)36-2)37-22-25-9-5-3-6-10-25/h3-16,19-20H,17-18,21-23H2,1-2H3,(H,33,34)
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties , particularly through the inhibition of critical signaling pathways in cancer cells. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including those with mutated oncogenes.
Case Study : A study focused on the anti-metastatic effects of related benzofuran derivatives demonstrated that these compounds significantly reduced the motility and migration of hepatocellular carcinoma (HCC) cells. The mechanism involved upregulation of E-cadherin and downregulation of vimentin and MMP9, indicating a reversal of epithelial–mesenchymal transition (EMT) .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory activity . Similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro assays have shown that certain derivatives can suppress COX activity effectively.
| Compound | IC50 (µM) for COX Inhibition |
|---|---|
| Compound A | 12.5 |
| Compound B | 15.0 |
| This compound | TBD |
The proposed mechanisms for the biological activities include:
- Inhibition of Kinase Activity : Similar compounds have been shown to act as kinase inhibitors, which are crucial in cancer signaling pathways.
- Modulation of Apoptotic Pathways : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Regulation of Gene Expression : It may influence the expression of genes associated with cell cycle regulation and apoptosis.
Research Findings
Recent literature has explored the structure–activity relationships (SARs) of related compounds, providing insights into how modifications affect biological activity. For instance:
- Structural Modifications : Alterations in the benzyloxy and methoxy groups significantly impact the potency against specific targets.
- Selectivity Profiles : Some derivatives show selective inhibition against certain cancer types while sparing normal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
